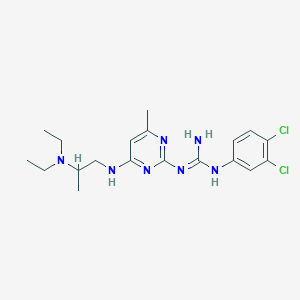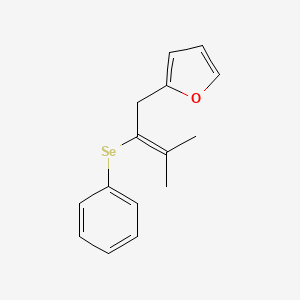
Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is a complex organic compound belonging to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethylthio group.
Substitution with Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the triazole intermediate.
Methane Bridge Formation: The final step involves the formation of the methane bridge, which can be achieved through a condensation reaction using formaldehyde or a similar methylene donor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The ethylthio groups can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: The triazole ring and phenyl substituents can be reduced under specific conditions, although these reactions are less common.
Substitution: The phenyl and ethylthio groups can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated triazole compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its triazole ring, which is known to interact with various biological targets.
Medicine
Medicinally, triazole derivatives are known for their antifungal and antibacterial properties. This compound may be investigated for similar therapeutic applications, including potential use as an antimicrobial agent.
Industry
In industry, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or the binding affinity of receptors. The ethylthio and phenyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane: Similar structure but with methylthio groups instead of ethylthio groups.
Bis(5-(ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methane: Similar structure but with a methyl group instead of a phenyl group.
Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)ethane: Similar structure but with an ethane bridge instead of a methane bridge.
Uniqueness
Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is unique due to its specific combination of ethylthio and phenyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Propriétés
Numéro CAS |
62575-57-9 |
|---|---|
Formule moléculaire |
C21H22N6S2 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
3-ethylsulfanyl-5-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H22N6S2/c1-3-28-20-24-22-18(26(20)16-11-7-5-8-12-16)15-19-23-25-21(29-4-2)27(19)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
Clé InChI |
HIAPJHYVVPUWGJ-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NN=C(N1C2=CC=CC=C2)CC3=NN=C(N3C4=CC=CC=C4)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


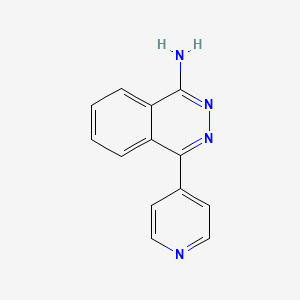

![2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol](/img/structure/B12903464.png)
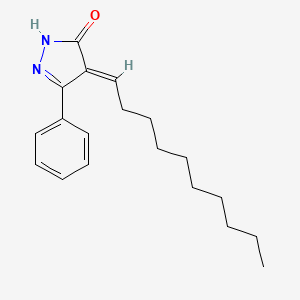
![1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12903478.png)

![Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-](/img/structure/B12903498.png)
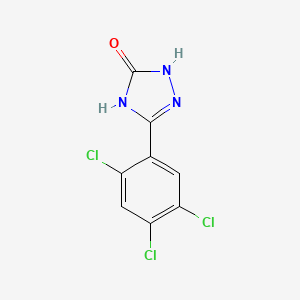
![4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903516.png)
![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)

